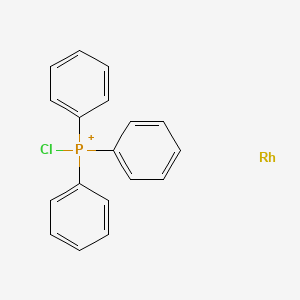

Chloro(triphenyl)phosphanium;rhodium

Description

Historical Development and Significance in Homogeneous Catalysis

The development of Chloro(triphenyl)phosphanium;rhodium was a pivotal moment in the field of homogeneous catalysis. The compound was first reported in the mid-1960s by Sir Geoffrey Wilkinson and his research group. bris.ac.ukacs.org Wilkinson was awarded the Nobel Prize in Chemistry in 1973 for his work on organometallic compounds, a field significantly advanced by the discovery of this catalyst. acs.orgbritannica.com The synthesis typically involves the reaction of rhodium(III) chloride hydrate (B1144303) with an excess of triphenylphosphine (B44618) in refluxing ethanol, where the phosphine (B1218219) serves as both a ligand and a reducing agent. wikipedia.orgbyjus.com

The primary significance of Wilkinson's catalyst lies in its high activity for the hydrogenation of alkenes and alkynes under ambient conditions (e.g., 25°C and 1 atm of hydrogen). bris.ac.uk Before its discovery, such reactions often required high temperatures and pressures with heterogeneous catalysts. odinity.com This breakthrough had widespread significance for both organic and inorganic chemistry and found important industrial applications. britannica.com The study of Wilkinson's catalyst also spurred major advances in understanding catalytic mechanisms, leading to the elucidation of fundamental steps like oxidative addition and reductive elimination in catalytic cycles. wikipedia.orgodinity.com Its historical importance is underscored by its role as a benchmark for the development of subsequent generations of catalysts, including those for asymmetric synthesis. wikipedia.org

Table 1: Key Milestones in the Development of Wilkinson's Catalyst

| Year | Milestone | Significance |

| 1965 | First papers on rhodium catalysts published by Geoffrey Wilkinson's group. acs.org | Laid the groundwork for the synthesis and catalytic application of the complex. |

| 1966 | Introduction of Wilkinson's catalyst for hydrogenation reactions. odinity.com | Provided the first highly active homogeneous catalyst for olefin hydrogenation at mild conditions. |

| 1973 | Geoffrey Wilkinson is awarded the Nobel Prize in Chemistry. acs.org | Recognized the profound impact of his work on organometallic chemistry and catalysis. |

| 1977 | Crystal and molecular structures of different allotropes are determined. wikipedia.org | Provided detailed structural information crucial for understanding its reactivity. |

Evolution of Rhodium-Phosphine Complexes in Organic Transformations

The discovery of Wilkinson's catalyst initiated a vast field of research into rhodium-phosphine complexes for organic transformations. Scientists quickly realized that the properties of the catalyst could be finely tuned by modifying the phosphine ligands. nih.gov This ability to alter both the steric and electronic characteristics of the catalyst by changing the substituents on the phosphorus atom has been a cornerstone of ligand design. nih.govsnnu.edu.cn

The evolution from simple monodentate phosphines like triphenylphosphine to more complex bidentate and chiral phosphine ligands was a critical development. mdpi.comacs.org This progression allowed for greater control over the catalyst's activity and selectivity. A major breakthrough was the development of rhodium complexes with chiral diphosphines, which paved the way for modern asymmetric catalysis. wikipedia.orgmdpi.com These catalysts are capable of promoting the formation of one enantiomer of a chiral product over the other, a crucial requirement in the synthesis of pharmaceuticals and fine chemicals. acs.org

Furthermore, the scope of reactions catalyzed by rhodium-phosphine complexes has expanded far beyond the initial hydrogenation of alkenes. These catalysts are now employed in a wide array of organic transformations, including:

Hydroformylation: The addition of a formyl group and a hydrogen atom across a double bond. acs.org

Hydrosilylation: The addition of a silicon-hydrogen bond across a double or triple bond. wikipedia.orgnih.gov

Hydroboration: The addition of a boron-hydrogen bond to alkenes or alkynes. nih.govvedantu.com

Decarbonylation: The removal of a carbonyl group from aldehydes. bris.ac.uk

Recent research has also focused on heterogenizing these molecular catalysts by anchoring them to solid supports like metal-organic frameworks (MOFs), combining the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones. chemrxiv.orgacs.orgchemrxiv.org

Scope and Importance of Academic Research on the Compound

This compound remains a subject of intense academic research due to its historical significance and continued relevance as a model system for catalysis. wikipedia.org It serves as a textbook example for illustrating the fundamental principles of homogeneous catalysis, including ligand dissociation, oxidative addition of H₂, substrate coordination, migratory insertion, and reductive elimination to complete the catalytic cycle. wikipedia.orgodinity.com

The compound has been instrumental in the development and application of advanced analytical techniques. For instance, it was a key subject for some of the first heteronuclear magnetic resonance (³¹P NMR) studies to elucidate its structure in solution and for parahydrogen-induced polarization spectroscopy to identify transient reactive species. wikipedia.org These detailed mechanistic investigations have provided a deep understanding of how homogeneous catalysts function at a molecular level.

The catalyst's versatility and selectivity make it a valuable tool in organic synthesis. It is known for its ability to selectively hydrogenate less sterically hindered double bonds, a property that has been exploited in the total synthesis of complex natural products. bris.ac.ukvedantu.com A notable application is in the synthesis of Ivermectin, where the selective reduction of one double bond in the parent molecule, Avermectin, is a key step. bris.ac.uk Academic research continues to explore new applications, from promoting novel C-H activation reactions to its use in stereospecific decarbonylation reactions to create complex ring junctions in target molecules. snnu.edu.cnresearchgate.net The rich chemistry and broad utility of Wilkinson's catalyst ensure its enduring importance in the academic community. nih.govmdpi.com

Table 2: Catalytic Applications of this compound

| Reaction Type | Substrate | Product | Significance |

| Hydrogenation | Alkenes, Alkynes | Alkanes | High activity at ambient temperature and pressure. wikipedia.orgvedantu.com |

| Hydroacylation | Alkenes | Aldehydes | Adds an acyl group and hydrogen across a C=C bond. acs.org |

| Hydrosilylation | Alkenes | Alkylsilanes | Forms carbon-silicon bonds. wikipedia.orgnih.gov |

| Hydroboration | Alkenes | Organoboranes | Important intermediates in organic synthesis. nih.gov |

| Decarbonylation | Aldehydes | Alkanes | Removes a carbonyl group, often stereospecifically. bris.ac.ukresearchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

13822-79-2 |

|---|---|

Molecular Formula |

C18H15ClPRh+ |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

chloro(triphenyl)phosphanium;rhodium |

InChI |

InChI=1S/C18H15ClP.Rh/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q+1; |

InChI Key |

PRGLPCKXUKJWDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)Cl.[Rh] |

Origin of Product |

United States |

Mechanistic Investigations of Catalytic Reactions

Elucidation of the Hydrogenation Cycle

The hydrogenation of alkenes by Wilkinson's catalyst, [RhCl(PPh₃)₃], is one of the most thoroughly studied homogeneous catalytic processes. The reaction proceeds through a well-defined catalytic cycle involving a sequence of fundamental organometallic steps. The catalyst itself is technically a precatalyst, which enters the active cycle upon undergoing ligand dissociation in solution adichemistry.comlibretexts.orgwikipedia.org.

The first crucial step in the catalytic hydrogenation cycle is the oxidative addition of molecular hydrogen (H₂) to the active rhodium(I) species. After the precatalyst [RhCl(PPh₃)₃] releases a triphenylphosphine (B44618) ligand to form the coordinatively unsaturated 14-electron species [RhCl(PPh₃)₂], this active form readily reacts with H₂ libretexts.orglibretexts.org. This reaction involves the cleavage of the H-H bond and the formation of two new Rh-H bonds.

In this process, the rhodium center is formally oxidized from a +1 to a +3 oxidation state, and its coordination number increases. The resulting complex is a six-coordinate, 18-electron dihydrido rhodium(III) species, specifically an octahedral chlorodihydridotris(triphenylphosphine)rhodium(III) complex if it recaptures a phosphine (B1218219) ligand, or a five-coordinate trigonal bipyramidal complex without the third phosphine libretexts.orglibretexts.org. This oxidative addition step is essential as it "activates" the hydrogen for subsequent transfer to the alkene substrate adichemistry.com.

Table 1: Key Intermediates in the Hydrogenation Cycle of Alkenes

| Step | Intermediate Species | Rhodium Oxidation State | Electron Count | Geometry |

| Catalyst Activation | [RhCl(PPh₃)₂] | +1 | 14 | T-shaped or distorted square planar |

| Oxidative Addition | [RhCl(H)₂(PPh₃)₂] | +3 | 16 | Trigonal Bipyramidal |

| Alkene Coordination | [RhCl(H)₂(alkene)(PPh₃)₂] | +3 | 18 | Distorted Octahedral |

| Migratory Insertion | [RhCl(H)(alkyl)(PPh₃)₂] | +3 | 16 | Square Pyramidal |

| Reductive Elimination | [RhCl(PPh₃)₂] | +1 | 14 | T-shaped or distorted square planar |

The catalytic activity of Wilkinson's catalyst is fundamentally governed by a series of ligand dissociation and association equilibria. The solid-state complex, chlorotris(triphenylphosphine)rhodium(I), is a 16-electron square planar species which is a precatalyst adichemistry.comwikipedia.org. For the catalytic cycle to commence, it must first dissociate one of its triphenylphosphine (PPh₃) ligands to generate a highly reactive, coordinatively unsaturated 14-electron intermediate, [RhCl(PPh₃)₂] libretexts.orgwikipedia.orglibretexts.org.

This dissociation is a reversible process, and the position of the equilibrium is influenced by the solvent and the concentration of free PPh₃ in the solution libretexts.orglibretexts.org. The vacant coordination site created by ligand dissociation can be occupied by a solvent molecule, which is then easily displaced by the reactants (H₂ or the alkene) adichemistry.com. In some instances, a second PPh₃ ligand can dissociate to form an even more reactive 12-electron species, although the 14-electron pathway is generally considered dominant wikipedia.org. The active catalyst, [RhCl(PPh₃)₂], also exists in equilibrium with its dimer libretexts.orglibretexts.org. These equilibria ensure that a catalytically competent species is present to initiate and propagate the reaction.

Table 2: Equilibria in the Activation of Wilkinson's Catalyst

| Equilibrium Reaction | Description |

| [RhCl(PPh₃)₃] ⇌ [RhCl(PPh₃)₂] + PPh₃ | Dissociation of one phosphine ligand to form the primary active catalyst. libretexts.orgwikipedia.orglibretexts.org |

| [RhCl(PPh₃)₂] ⇌ [RhCl(PPh₃)] + PPh₃ | Dissociation of a second phosphine ligand to form a highly reactive 12-electron species. wikipedia.org |

| 2 [RhCl(PPh₃)₂] ⇌ [RhCl(PPh₃)₂]₂ | Dimerization of the active 14-electron species. libretexts.orglibretexts.org |

Following the oxidative addition of hydrogen to form the dihydrido-rhodium(III) complex, the alkene substrate coordinates to the metal center libretexts.orgwikipedia.org. The alkene binds to a vacant coordination site, forming a rhodium-alkene π-complex. This step is typically reversible and precedes the key bond-forming event.

The final step of the hydrogenation cycle is the reductive elimination of the alkane product. This step involves the formation of a C-H bond from the alkyl and the remaining hydride ligand, which must be cis- to one another on the rhodium center libretexts.orglibretexts.org. As the new C-H bond is formed, the Rh-C and Rh-H bonds are broken.

This process is the microscopic reverse of oxidative addition. The rhodium center is reduced from the +3 to the +1 oxidation state, and its coordination number decreases, regenerating the active 14-electron catalyst [RhCl(PPh₃)₂] adichemistry.comwikipedia.org. This regenerated species can then begin a new catalytic cycle by reacting with another molecule of H₂. The reductive elimination of the alkane is generally a rapid and thermodynamically favorable, irreversible step that drives the catalytic cycle to completion adichemistry.comumb.eduumb.edu.

Mechanisms of Other Key Transformations

Beyond hydrogenation, rhodium-triphenylphosphine complexes are effective catalysts for other important industrial processes, notably hydroformylation. The mechanistic principles, while sharing common elementary steps with hydrogenation, are distinct due to the involvement of carbon monoxide.

Hydroformylation, or the "oxo process," involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. When using rhodium complexes with triphenylphosphine, the active catalyst is typically a rhodium hydridocarbonyl species, such as [RhH(CO)(PPh₃)₂] or [RhH(CO)₂(PPh₃)₂], which is formed in situ under reaction conditions (H₂/CO gas) researchgate.netmdpi.com.

The generally accepted mechanism for hydroformylation catalyzed by these species proceeds as follows:

Alkene Coordination: The alkene substrate coordinates to the unsaturated rhodium hydride complex after the dissociation of a CO or PPh₃ ligand mdpi.com.

Migratory Insertion: Similar to hydrogenation, the alkene inserts into the Rh-H bond to form a rhodium-alkyl intermediate. This step determines the regioselectivity of the reaction, leading to either a linear or a branched alkyl species uva.nl. High concentrations of phosphine ligands generally favor the formation of the linear aldehyde uva.nl.

CO Coordination and Insertion: A molecule of carbon monoxide then coordinates to the rhodium center, followed by migratory insertion of the alkyl group onto the carbonyl carbon, forming a rhodium-acyl species mdpi.com.

Oxidative Addition of H₂: Dihydrogen undergoes oxidative addition to the rhodium-acyl complex, forming a dihydrido-rhodium(III)-acyl intermediate.

Reductive Elimination: The final step is the reductive elimination of the aldehyde product from the dihydrido-acyl intermediate, regenerating the rhodium hydride catalyst, which can then re-enter the cycle mdpi.comuva.nl.

The interplay between CO and PPh₃ ligand dissociation and coordination is critical in controlling the rate and selectivity of the reaction researchgate.netuva.nl.

Table 3: Key Steps in the Rhodium-Catalyzed Hydroformylation Cycle

| Step | Reactant Species | Product Species | Description |

| 1 | [RhH(CO)₂(PPh₃)₂] + Alkene | [RhH(alkene)(CO)(PPh₃)₂] + CO | Ligand dissociation and alkene coordination. |

| 2 | [RhH(alkene)(CO)(PPh₃)₂] | [Rh(alkyl)(CO)(PPh₃)₂] | 1,2-Migratory insertion of alkene into Rh-H bond. |

| 3 | [Rh(alkyl)(CO)(PPh₃)₂] + CO | [Rh(alkyl)(CO)₂(PPh₃)₂] | CO coordination. |

| 4 | [Rh(alkyl)(CO)₂(PPh₃)₂] | [Rh(acyl)(CO)(PPh₃)₂] | Migratory insertion of alkyl onto CO. |

| 5 | [Rh(acyl)(CO)(PPh₃)₂] + H₂ | [Rh(H)₂(acyl)(CO)(PPh₃)₂] | Oxidative addition of hydrogen. |

| 6 | [Rh(H)₂(acyl)(CO)(PPh₃)₂] | [RhH(CO)(PPh₃)₂] + Aldehyde | Reductive elimination of the aldehyde product. |

Hydrosilylation Mechanistic Considerations

The hydrosilylation of unsaturated functional groups, such as alkenes, alkynes, ketones, and aldehydes, catalyzed by rhodium-phosphine complexes, is generally understood to proceed through variations of the Chalk-Harrod mechanism. wikipedia.org This mechanism involves the oxidative addition of a hydrosilane to the rhodium(I) center, creating a rhodium(III) hydride-silyl intermediate. The subsequent steps, however, can vary depending on the substrate.

For Alkenes and Alkynes:

The most widely accepted pathway for the hydrosilylation of alkenes and alkynes is the Chalk-Harrod mechanism . wikipedia.org This mechanism can be summarized in the following key steps:

Oxidative Addition: The hydrosilane (R₃SiH) adds to the coordinatively unsaturated rhodium(I) catalyst, forming a rhodium(III) intermediate containing both hydride (H) and silyl (B83357) (SiR₃) ligands.

π-Complexation: The unsaturated substrate (e.g., an alkene) coordinates to the rhodium(III) center.

Migratory Insertion: The alkene inserts into the rhodium-hydride (Rh-H) bond. This step is typically regioselective, following an anti-Markovnikov pattern where the silicon atom attaches to the terminal carbon of a terminal alkene. wikipedia.org

Reductive Elimination: The resulting alkyl-silyl rhodium(III) complex undergoes reductive elimination to release the alkylsilane product and regenerate the rhodium(I) catalyst.

An alternative, the modified Chalk-Harrod mechanism , proposes that the alkene inserts into the rhodium-silyl (Rh-Si) bond instead of the Rh-H bond. While less common for rhodium-catalyzed reactions, it has been considered in some systems.

The stereochemistry of alkyne hydrosilylation can be influenced by the reaction conditions. For instance, with Wilkinson's catalyst, the hydrosilylation of terminal alkynes can yield either the cis- or trans-β-vinylsilane. The solvent polarity plays a crucial role here, with polar solvents favoring the trans product and non-polar solvents leading to the cis isomer. sigmaaldrich.com

For Ketones and Aldehydes:

The hydrosilylation of carbonyl compounds also proceeds via a similar mechanistic framework, leading to the formation of silyl ethers. researchgate.netscispace.com Theoretical studies on the rhodium-catalyzed hydrosilylation of ketones suggest that the reaction is more likely to proceed through the Chalk-Harrod mechanism, involving the insertion of the carbonyl group into the Rh-H bond. acs.org

Interactive Data Table: Mechanistic Pathways in Hydrosilylation

| Substrate | Predominant Mechanism | Key Intermediate | Regio/Stereoselectivity |

| Alkene | Chalk-Harrod | Rh(III)-H(SiR₃)(alkene) | Anti-Markovnikov |

| Alkyne | Chalk-Harrod | Rh(III)-H(SiR₃)(alkyne) | cis or trans (solvent dependent) |

| Ketone | Chalk-Harrod | Rh(III)-H(SiR₃)(ketone) | N/A |

Cross-Coupling Reaction Cycles

Rhodium complexes, including those with triphenylphosphine ligands, are also active catalysts for various cross-coupling reactions, which are fundamental processes for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for a cross-coupling reaction, for instance, a Suzuki-Miyaura type coupling, typically involves three main steps:

Oxidative Addition: The organic halide (R-X) adds to the low-valent rhodium(I) center, leading to a rhodium(III) intermediate.

Transmetalation: A second organic fragment (R') is transferred from an organometallic reagent (e.g., an organoboron compound) to the rhodium(III) center, displacing the halide.

Reductive Elimination: The two organic fragments (R and R') on the rhodium center couple and are eliminated as the final product (R-R'), regenerating the rhodium(I) catalyst which can then re-enter the catalytic cycle.

While this is a generalized mechanism, specific rhodium-catalyzed couplings can involve variations, such as C-H activation pathways.

Role of Solvent and Additives in Reaction Mechanisms

The choice of solvent and the presence of additives can have a profound impact on the course and efficiency of catalytic reactions involving chloro(triphenyl)phosphanium;rhodium.

Solvent Effects:

Solvents can influence the reaction by:

Solvating the catalyst and reactants: This can affect the concentration of active species and their reactivity.

Stabilizing intermediates: Polar solvents can stabilize charged or highly polar transition states, thereby altering the reaction rate. rsc.org

Participating in the catalytic cycle: In some cases, solvent molecules can coordinate to the metal center, influencing its electronic and steric properties. adichemistry.com

A notable example is the aforementioned hydrosilylation of terminal alkynes with Wilkinson's catalyst, where the stereochemical outcome (cis vs. trans) is directly controlled by the polarity of the solvent. sigmaaldrich.com

Additive Effects:

Additives are often used to enhance the catalytic activity, selectivity, or stability of the catalyst. Common additives and their roles include:

Bases: In some cross-coupling and hydrogenation reactions, the addition of a strong base can promote the formation of more reactive Rh(I) species. byjus.com

Co-catalysts: In certain reactions, a second metallic or non-metallic species can work in concert with the rhodium catalyst to facilitate a particular step in the catalytic cycle.

Interactive Data Table: Influence of Solvents and Additives

| Reaction Type | Factor | Effect | Example |

| Hydrosilylation of Alkynes | Solvent Polarity | Controls stereoselectivity (cis/trans) | Wilkinson's catalyst in polar vs. non-polar solvents sigmaaldrich.com |

| Hydrogenation | Base Additive | Enhances catalytic activity | Formation of reactive Rh(I) species byjus.com |

| General Catalysis | Solvent Coordination | Stabilizes/destabilizes active species | Solvent molecules acting as ligands rsc.orgadichemistry.com |

Kinetic Studies and Rate Law Determination

Kinetic studies are essential for elucidating reaction mechanisms and determining the rate-determining step (RDS) of a catalytic cycle. For reactions catalyzed by Wilkinson's catalyst and related complexes, several kinetic investigations have been reported, particularly for hydrogenation reactions, which share mechanistic similarities with hydrosilylation.

In the hydrogenation of olefins by Wilkinson's catalyst, it has been shown that the rate of reaction can be influenced by the concentrations of the catalyst, the substrate, and hydrogen. The rate law can be complex, often showing saturation kinetics with respect to the substrate and hydrogen concentrations. The migratory insertion of the olefin into the Rh-H bond is often considered the rate-determining step. adichemistry.comyoutube.com

For instance, a study on the hydrogenation of cyclohexene (B86901) catalyzed by Wilkinson's catalyst determined the rate-determining step to be the migratory insertion, with a calculated rate constant (k₅) of 0.02 ± 0.0342 s⁻¹. odinity.com The addition of excess triphenylphosphine was found to decrease the reaction rate, supporting the initial dissociation of a phosphine ligand to generate the active catalytic species. adichemistry.com

The general form of a rate law for a catalyzed reaction can be expressed as:

Rate = k[Catalyst]ᵃ[Reactant A]ᵇ[Reactant B]ᶜ...

where k is the rate constant, and a, b, and c are the reaction orders with respect to the catalyst and reactants. Determining these orders through systematic variation of concentrations provides valuable insight into the composition of the transition state of the rate-determining step.

Scope and Applications in Organic Synthesis

Catalytic Hydrogenation of Functionalized Substrates

Wilkinson's catalyst is renowned for its ability to catalyze the hydrogenation of alkenes and alkynes. wikipedia.orgbyjus.com The mechanism involves the initial dissociation of a triphenylphosphine (B44618) ligand, followed by the oxidative addition of molecular hydrogen to the rhodium center. adichemistry.com Subsequent coordination of the unsaturated substrate and migratory insertion of hydrogen onto the double or triple bond, followed by reductive elimination, yields the saturated product and regenerates the catalyst. libretexts.orgslideshare.net The reaction is typically carried out under mild conditions, often at room temperature and atmospheric pressure of hydrogen. slideshare.net

A key factor influencing the rate of hydrogenation is the degree of substitution on the alkene substrate. wikipedia.org Terminal and disubstituted alkenes are generally good substrates, while more sterically hindered alkenes react more slowly. wikipedia.orgadichemistry.com This steric sensitivity allows for selective hydrogenations in molecules with multiple double bonds. byjus.com

The hydrogenation of alkenes and alkynes using Wilkinson's catalyst proceeds via a syn-addition of two hydrogen atoms to the same face of the multiple bond. adichemistry.com This stereospecificity is a result of the concerted nature of the hydrogen transfer from the metal center to the coordinated substrate. adichemistry.com For example, the hydrogenation of maleic acid yields the meso compound, while fumaric acid produces a racemic mixture, demonstrating the diastereoselective nature of the reaction. adichemistry.com

While Wilkinson's catalyst itself is achiral, the principles of rhodium-catalyzed hydrogenation have been extended to asymmetric synthesis by employing chiral phosphine (B1218219) ligands. nih.govnih.gov Although not directly involving Chloro(triphenyl)phosphanium;rhodium, these developments highlight the foundational role of this complex in the evolution of asymmetric hydrogenation. wikipedia.org By replacing the triphenylphosphine ligands with chiral diphosphines, enantioselective hydrogenation of prochiral olefins can be achieved, leading to the synthesis of chiral molecules with high enantiomeric excess. nih.govnih.gov

Table 1: Stereoselectivity in Hydrogenation with Wilkinson's Catalyst

| Substrate | Product Stereochemistry | Reference |

|---|---|---|

| Maleic Acid | meso-2,3-dideuteriosuccinic acid (with D₂) | adichemistry.com |

A significant advantage of Wilkinson's catalyst is its high degree of chemoselectivity. adichemistry.com It selectively reduces carbon-carbon double and triple bonds without affecting a wide range of other functional groups, such as carbonyls (C=O), nitriles (C≡N), nitro groups (NO₂), aryl groups, and esters (CO₂R). adichemistry.com This selectivity is attributed to the specific coordination requirements of the rhodium center, which favors the π-system of alkenes and alkynes over the polar functional groups.

This property is particularly valuable in the synthesis of complex molecules where the preservation of functional groups is crucial. The catalyst can selectively hydrogenate a double bond in the presence of more easily reducible groups when using other hydrogenation methods. For instance, less substituted and sterically less hindered double bonds can be selectively reduced in the presence of more substituted ones. adichemistry.com Exocyclic double bonds are also preferentially hydrogenated over endocyclic ones. adichemistry.com

Table 2: Chemoselectivity of Wilkinson's Catalyst

| Substrate Containing | Functional Group Tolerated | Result | Reference |

|---|---|---|---|

| Alkene | Carbonyl (ketone, ester) | Alkane formed, carbonyl untouched | adichemistry.com |

| Alkene | Nitro group | Alkane formed, nitro group untouched | adichemistry.com |

| Alkene | Cyano group | Alkane formed, cyano group untouched | adichemistry.com |

Hydroformylation of Olefins

Hydroformylation, also known as the oxo process, is a fundamental industrial reaction that converts alkenes, hydrogen, and carbon monoxide into aldehydes. mt.comwikipedia.org Wilkinson's catalyst and its derivatives are effective catalysts for this transformation. acs.orgmt.com The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an olefin. wikipedia.org The resulting aldehydes are valuable intermediates for the production of alcohols, carboxylic acids, and other chemicals. mt.com

The catalytic cycle for hydroformylation using rhodium-phosphine complexes generally involves the coordination of the olefin to a rhodium-hydrido-carbonyl species, followed by migratory insertion to form a rhodium-alkyl complex. libretexts.org Subsequent coordination of carbon monoxide and another migratory insertion leads to a rhodium-acyl complex. libretexts.org Finally, oxidative addition of hydrogen and reductive elimination of the aldehyde regenerates the rhodium-hydrido-carbonyl catalyst. libretexts.org

For terminal olefins, hydroformylation can produce two isomeric aldehydes: a linear (n) aldehyde and a branched (iso) aldehyde. mt.com In many industrial applications, the linear aldehyde is the more desired product. mt.com The regioselectivity of the reaction is highly dependent on the catalyst system and reaction conditions. researchgate.net With triphenylphosphine-modified rhodium catalysts, the steric bulk of the phosphine ligands plays a crucial role in directing the regioselectivity. researchgate.net The bulky ligands favor the formation of the less sterically hindered linear rhodium-alkyl intermediate, which then leads to the linear aldehyde. mt.com By modifying the phosphine ligands, the ratio of linear to branched products (n/iso ratio) can be controlled. researchgate.netmdpi.com

Table 3: Regioselectivity in Styrene Hydroformylation

| Catalyst System | n/iso Ratio | Reference |

|---|---|---|

| Rh-PEGD 400 | Tunable based on conditions | researchgate.net |

The development of asymmetric hydroformylation is a significant area of research, aiming to produce chiral aldehydes from prochiral olefins. nih.gov This is achieved by using rhodium complexes with chiral phosphine ligands. nih.gov These chiral catalysts can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the branched aldehyde. Highly enantioselective rhodium-catalyzed hydroformylation of certain olefins has been achieved using specialized P-chirogenic phosphine ligands like BenzP* and QuinoxP*. nih.gov While the direct use of this compound is not for enantioselective hydroformylation, the fundamental principles of rhodium catalysis established with Wilkinson's catalyst have been instrumental in this field. mdpi.com

Hydrosilylation of Unsaturated Compounds

Hydrosilylation is a reaction that involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double or triple bond. wikipedia.org This process is a highly efficient method for the formation of organosilicon compounds, which have numerous applications. wikipedia.org Wilkinson's catalyst is an effective catalyst for the hydrosilylation of alkenes and alkynes. wikipedia.orgbyjus.comwikipedia.org The mechanism is thought to proceed via the Chalk-Harrod mechanism, which involves oxidative addition of the hydrosilane to the rhodium center, followed by coordination of the unsaturated substrate, migratory insertion, and reductive elimination of the alkylsilane product. wikipedia.org

The stereochemistry of hydrosilylation of alkynes can be influenced by the solvent. sigmaaldrich.com For example, with Wilkinson's catalyst, the reaction can yield the trans-product in polar solvents, while the cis-isomer is favored in non-polar media. sigmaaldrich.com The reaction is also applicable to other unsaturated substrates like ketones and aldehydes, leading to the formation of silyl (B83357) ethers. wikipedia.org

Table 4: Hydrosilylation of Phenylacetylene with Triethylsilane

| Solvent | Major Product | Reference |

|---|---|---|

| Polar | trans-β-vinylsilane | sigmaaldrich.com |

Isomerization Reactions of Alkenes

This compound is an effective catalyst for the isomerization of alkenes, typically involving the migration of a double bond. This process is valuable for the synthesis of more stable internal alkenes from terminal alkenes. The reaction generally proceeds via two proposed mechanisms: the metal hydride addition-elimination pathway (alkyl mechanism) or the π-allyl complex pathway. rsc.org

An efficient system using a Rh/PPh₃ catalyst has been developed for the isomerization of 1-alkenes to thermodynamically more stable (E)-2-alkenes, achieving high yields and stereoselectivities. rsc.org For instance, the catalyst has been shown to cause the isomerization of internal alkenes during hydroboration reactions. researchgate.net The utility of this catalytic system has been demonstrated across various alkene substrates. rsc.org

Table 1: Rh/PPh₃ Catalyzed Isomerization of 1-Alkenes to (E)-2-Alkenes

| Entry | Substrate | Product | Yield (%) | (E/Z) Ratio |

|---|---|---|---|---|

| 1 | 1-Octene | 2-Octene | 95 | >99:1 |

| 2 | 1-Decene | 2-Decene | 96 | >99:1 |

| 3 | Allylbenzene | Propenylbenzene | 92 | 95:5 |

This table is a representative example based on findings for Rh/PPh₃ catalyzed isomerization reactions. rsc.org

Carbon-Carbon Bond Forming Reactions

Rhodium catalysts, including this compound and its derivatives, are instrumental in forming carbon-carbon bonds, which is a fundamental process in organic synthesis. These reactions often proceed through mechanisms like C-H bond activation, providing an atom-economical alternative to classical cross-coupling reactions that require pre-functionalized starting materials. nih.gov

While palladium complexes are most famous for catalyzing the Suzuki-Miyaura coupling, rhodium(I) catalysts have been successfully employed in asymmetric variations of this reaction to form C(sp³)–C(sp²) bonds. nsf.gov These methods are significant for creating chiral molecules from racemic or prochiral starting materials. sigmaaldrich.com Rhodium-catalyzed asymmetric Suzuki-Miyaura reactions have been developed for coupling arylboronic acids with racemic allylic halides, yielding highly enantioenriched arylated products. nsf.govnih.gov The catalytic cycle is proposed to involve key steps of transmetalation, oxidative addition, and reductive elimination. nsf.gov

Table 2: Enantioselective Rh-Catalyzed Suzuki-Miyaura Coupling of Racemic Allyl Halides

| Entry | Allylic Halide | Boronic Acid | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | cinnamyl chloride | Phenylboronic acid | 1,3-diphenylpropene | 95 | 98 |

| 2 | (E)-1-chloro-3-phenylprop-1-ene | 4-Methoxyphenylboronic acid | 1-(4-methoxyphenyl)-3-phenylprop-1-ene | 92 | 97 |

This table is illustrative of results obtained in Rh(I)-catalyzed asymmetric Suzuki-Miyaura reactions. nsf.govsigmaaldrich.comnih.gov

Beyond Suzuki-Miyaura coupling, rhodium catalysts facilitate other important cross-coupling reactions. A notable example is the direct arylation of arylphosphines with aryl bromides. In this process, Wilkinson's catalyst can be formed in situ and acts as a visible intermediate. nih.gov This reaction proceeds through C-H activation, allowing for the synthesis of biarylphosphine ligands which are valuable in catalysis. nih.gov

Rhodium catalysts are also prominent in chelation-assisted C-H bond functionalization. nih.gov The general mechanism involves the coordination of a heteroatom to the rhodium center, followed by C-H activation to form a metallacyclic intermediate. Subsequent steps involving olefin binding, hydride insertion, and reductive elimination lead to the final alkylated product. nih.gov Wilkinson's catalyst itself has been used in tandem alkylation reactions to construct complex cyclic systems. nih.gov

Catalytic Transformations of Carboxylic Acid Derivatives

This compound and related rhodium complexes can catalyze transformations of carboxylic acid derivatives. For example, Wilkinson's catalyst has been shown to convert benzoic anhydride into fluorenone. researchgate.net It also influences the decomposition of high-boiling secondary amides into nitriles and carbinols. researchgate.net

While triphenylphosphine itself can be used as a catalyst in combination with other reagents for the amidation of carboxylic acids, rhodium complexes introduce unique catalytic pathways. highfine.com Rhodium(I) carbonyl complexes, which are related to Wilkinson's catalyst, exhibit catalytic activity in the carbonylation of methanol (B129727) to produce acetic acid. researchgate.net Furthermore, rhodium-catalyzed reactions can utilize carboxylic acids as traceless directing groups for C-H functionalization reactions, such as the decarboxylative C-H arylation of thiophenes. researchgate.net

Table 3: Examples of Transformations of Carboxylic Acid Derivatives

| Catalyst System | Substrate | Transformation | Product | Reference |

|---|---|---|---|---|

| RhCl(PPh₃)₃ | Benzoic Anhydride | Cyclization/Decarbonylation | Fluorenone | researchgate.net |

| RhCl(PPh₃)₃ | Secondary Amides | Decomposition | Nitriles and Carbinols | researchgate.net |

Ligand Design and Catalyst Modification Strategies

Impact of Phosphine (B1218219) Ligand Sterics and Electronics on Catalysis

The reactivity of a rhodium catalyst is intricately linked to the steric and electronic characteristics of its phosphine ligands. acs.org These properties are not independent; they work in concert to dictate the stability of intermediates, the rates of elementary steps in the catalytic cycle, and the ultimate selectivity of the reaction. rsc.orgresearchgate.net The unique capacity to tune these ligands allows for the rational design of catalysts with radically altered reactivity, product distribution, and enantioselectivity. psu.edu Both steric and electronic factors are considered significant contributors to the performance of various ligands. rsc.orgacs.org

The electronic nature of a phosphine ligand, specifically its ability to act as a σ-donor and a π-acceptor, can be precisely adjusted by modifying the substituents on the phosphorus atom. youtube.com For arylphosphines like triphenylphosphine (B44618), placing electron-donating groups (e.g., methoxy, -OMe) or electron-withdrawing groups (e.g., trifluoromethyl, -CF3) on the aromatic rings alters the electron density at the phosphorus atom, which in turn modulates the strength of the rhodium-phosphorus bond. psu.edu

| Ligand Substituent (on Aryl Ring) | Electronic Effect | Impact on Rhodium Center | Observed Catalytic Effect (Example) |

|---|---|---|---|

| para-Methoxy (-OMe) | Strongly Electron-Donating | Increases electron density | Can enhance catalytic activity in reactions like dehydrogenative silylation. acs.org |

| None (e.g., PPh₃) | Neutral/Reference | Baseline | Standard for comparison in many catalytic systems. nih.gov |

| para-Trifluoromethyl (-CF₃) | Strongly Electron-Withdrawing | Decreases electron density | Increases enantioselectivity in some hydroformylation reactions. rsc.org |

The steric bulk of phosphine ligands is a critical parameter that influences the coordination environment of the rhodium center. youtube.com This bulkiness is quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus distance. libretexts.orgwikipedia.org Large cone angles indicate significant steric hindrance, which can limit the number of ligands that coordinate to the metal, thereby creating open coordination sites necessary for substrate binding and catalytic turnover. youtube.comlibretexts.org

The steric profile of a phosphine can dictate reaction selectivity. manchester.ac.uk For example, in hydroformylation, bulky phosphines can favor the formation of the linear aldehyde product by sterically disfavoring the pathway leading to the branched isomer. rsc.org The size of the ligand directly affects the reactivity of the rhodium center. wikipedia.org While triphenylphosphine has a cone angle of 145°, modifying its substituents can drastically change this value. For instance, the bulky ligand P(t-Bu)₃ has a cone angle of 182°, occupying more than half of the metal's coordination sphere. wikipedia.org This steric crowding can weaken the metal-phosphorus bond and influence ligand dissociation, a key step in many catalytic cycles. youtube.com

| Phosphine Ligand | Formula | Cone Angle (θ) in degrees |

|---|---|---|

| Phosphine | PH₃ | 87 libretexts.org |

| Trimethylphosphine | PMe₃ | 118 |

| Triphenylphosphine | PPh₃ | 145 wikipedia.org |

| Tricyclohexylphosphine | PCy₃ | 170 |

| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 wikipedia.org |

Multidentate Phosphine Ligands in Rhodium Catalysis

Connecting multiple phosphine donors within a single molecule creates multidentate ligands, which offer significant advantages in catalysis over their monodentate counterparts. These ligands can enhance catalyst stability and exert precise control over the geometry of the metal's coordination sphere.

Bidentate phosphine ligands, or diphosphines, coordinate to a metal center at two points, forming a stable ring structure. This phenomenon, known as the chelate effect, makes the ligand less likely to dissociate from the metal compared to two analogous monodentate ligands, leading to more robust and long-lived catalysts. mdpi.com The geometric constraint imposed by the backbone connecting the two phosphorus atoms is a key feature of diphosphines. acs.org

The "bite angle" (P-Rh-P angle) is a crucial property of these ligands that strongly influences both the rate and selectivity of catalytic reactions. rsc.org Small bite angles can favor certain reaction pathways, while wider bite angles can promote others by altering the steric and electronic environment at the rhodium center. rsc.orgacs.org Bidentate phosphine-olefin ligands have also been designed, combining the strong coordination of phosphines with the chiral environment of olefins to achieve high efficiency in rhodium-catalyzed asymmetric reactions. organic-chemistry.orgdocumentsdelivered.comcapes.gov.br

Tripodal phosphine ligands feature three phosphine arms connected to a central atom or group, allowing them to cap one face of a rhodium complex's coordination sphere. This arrangement provides a well-defined and stable coordination environment. acs.org These ligands have been successfully used to immobilize rhodium catalysts, where the strong, multi-point attachment minimizes leaching of the metal from the support material, thereby enhancing catalyst lifetime. mdpi.com The electronic properties of tripodal ligands can be tuned by altering the linker between the central atom and the phosphorus donors, impacting the reactivity of the resulting complexes. nih.gov Rhodium complexes with tripodal polyphosphines have been shown to be excellent precursors for systems that activate strong chemical bonds, such as H-H and C-H bonds. acs.org

Chiral Ligand Design for Asymmetric Catalysis

One of the most significant applications of ligand design in rhodium catalysis is in the field of asymmetric synthesis, where chiral ligands are used to produce one enantiomer of a product in excess over the other. nih.gov Chiral phosphine ligands create a chiral environment around the rhodium center, which directs the approach of the substrate and controls the stereochemical outcome of the reaction. tcichemicals.com

The design of effective chiral phosphine ligands often focuses on creating conformationally rigid structures. nih.gov This rigidity ensures that a specific chiral conformation is maintained throughout the catalytic cycle, leading to high enantioselectivity. Chirality can be introduced in several ways:

Backbone Chirality : The backbone connecting two phosphorus donors is chiral, such as in ligands like DIOP and BINAP. tcichemicals.com

P-Chirogenic Ligands : The phosphorus atom itself is a stereocenter, as seen in the ligand DIPAMP. tcichemicals.com

Electron-rich P-chiral phosphine ligands have demonstrated excellent enantioselectivity and high catalytic activity in various transition-metal-catalyzed asymmetric reactions, including rhodium-catalyzed hydrogenations. nih.gov The development of novel chiral phosphine-olefin bidentate ligands has also proven highly effective, in some cases outperforming traditional chiral bisphosphine ligands in achieving high enantioselectivity and yields. organic-chemistry.org The success of any asymmetric transformation is highly dependent on the structure and electronic properties of the chiral ligand coordinating to the rhodium center. nih.gov

Design Principles for Enantioselective Induction

The primary goal in designing a chiral ligand for a rhodium catalyst is to create a well-defined, three-dimensional asymmetric environment, often termed a "chiral pocket," around the metal's active site. nih.gov This environment forces the incoming substrate to approach and bind to the rhodium center in a specific orientation, favoring the formation of one enantiomer of the product over the other. The success of this enantioselective induction hinges on several key design principles that influence the interactions between the ligand, the metal, and the substrate.

Key principles guiding the design of these ligands include:

Steric Hindrance: Bulky substituents are strategically placed on the chiral ligand to physically obstruct certain pathways for substrate coordination. This steric blocking ensures that the substrate can only bind in a conformation that leads to the desired enantiomeric product.

Electronic Effects: The electronic properties of the ligand, manipulated by introducing electron-donating or electron-withdrawing groups, can influence the electronic character of the rhodium center. This, in turn, affects the binding affinity of the substrate and the energetics of the catalytic cycle, which can enhance enantioselectivity. nih.gov

Conformational Rigidity: Ligands with rigid backbones are often preferred because they reduce the number of possible conformations the catalyst-substrate complex can adopt. nih.gov This rigidity locks the complex into a well-defined chiral arrangement, leading to higher and more predictable enantioselectivity. Flexible ligands can result in multiple competing transition states, which may lower the enantiomeric excess of the product.

Chelation: Bidentate or polydentate ligands, particularly those containing phosphorus donor atoms (diphosphines), are highly effective. The formation of a chelate ring with the rhodium atom provides a stable, rigid, and predictable coordination geometry, which is crucial for effective enantioselective control.

The interplay of these factors determines the catalyst's ability to differentiate between the two enantiotopic faces of a prochiral substrate, a fundamental requirement for successful asymmetric catalysis. tcichemicals.com

Evolution of Chiral Phosphine Ligands

The development of chiral phosphine ligands for rhodium-catalyzed asymmetric reactions, particularly hydrogenation, represents a landmark achievement in organic synthesis. jst.go.jp The evolution of these ligands can be broadly categorized into distinct classes based on the source of their chirality.

Initially, research focused on P-chirogenic ligands , where the phosphorus atom itself is the stereogenic center. A seminal example of this class is DIPAMP , developed in the 1970s. nih.govtcichemicals.com The rhodium-DIPAMP complex was famously used in the industrial synthesis of L-DOPA, a drug for treating Parkinson's disease, achieving high enantioselectivity (up to 96% ee). tcichemicals.com Despite this success, the synthetic difficulty associated with creating P-chirogenic centers limited their widespread application for many years. tcichemicals.com

Subsequently, the focus shifted to ligands with backbone chirality . In these ligands, the chirality originates from a stereogenic carbon framework that connects the phosphorus donor atoms. This design approach proved to be more synthetically accessible and versatile. Key developments in this area include:

DIOP: One of the first effective chelating biphosphine ligands, derived from tartaric acid, which demonstrated the viability of the chiral backbone concept. wiley-vch.de

CHIRAPHOS and DuPHOS: These ligands feature chiral backbones that create a highly effective and rigid chelate ring upon coordination to rhodium. tcichemicals.comresearchgate.net Rhodium complexes with these ligands have shown exceptional efficiency in the asymmetric hydrogenation of a wide range of substrates.

BINAP: This ligand is characterized by axial chirality arising from restricted rotation around the C-C bond connecting two naphthalene (B1677914) rings. Its C2-symmetric, rigid structure provides a well-defined chiral environment that has been successfully applied in numerous rhodium-catalyzed asymmetric transformations. tcichemicals.com

More recent innovations have led to the development of ligands that combine multiple sources of chirality or feature unique structural motifs, such as ferrocenyl-based ligands like JosiPhos , further expanding the toolkit for asymmetric catalysis. tcichemicals.com

| Ligand Name | Chirality Type | Key Structural Feature | Notable Application |

|---|---|---|---|

| DIPAMP | P-Chirogenic | Chiral phosphorus atoms | Industrial synthesis of L-DOPA |

| DIOP | Backbone | Derived from tartaric acid | Early asymmetric hydrogenation |

| DuPHOS | Backbone | Phospholane rings on a chiral backbone | Asymmetric hydrogenation of enamides |

| BINAP | Axial | Atropisomeric biaryl backbone | Asymmetric hydrogenation and isomerization |

Ligand Immobilization for Heterogeneous Catalysis

While homogeneous rhodium-phosphine catalysts offer high activity and selectivity, their separation from the product mixture and subsequent recovery can be challenging and costly, limiting their industrial applicability. rsc.org To overcome this, significant research has been devoted to ligand immobilization , a strategy that anchors the molecular catalyst onto a solid support. This process, known as heterogenization, combines the advantages of homogeneous catalysis (high selectivity) with the practical benefits of heterogeneous catalysis (easy separation and recyclability). rsc.org

Several strategies have been developed to immobilize rhodium-phosphine complexes:

Covalent Bonding: The phosphine ligand is chemically modified with a functional group that can form a covalent bond with the surface of a solid support. Common supports include inorganic materials like silica (B1680970) (SiO2) and organic polymers. This method provides strong anchoring, which minimizes leaching of the catalyst into the reaction medium.

Adsorption and Ion Exchange: The catalyst can be physically adsorbed onto the surface of a support through weaker interactions, or immobilized via ion exchange mechanisms.

Encapsulation: The catalyst complex is physically entrapped within the porous structure of a support material, such as a metal-organic framework (MOF) or a zeolite. chemrxiv.orgresearchgate.net This "ship-in-a-bottle" approach effectively isolates the active sites and prevents leaching while allowing reactants and products to diffuse through the pores. chemrxiv.org

Supported Ionic Liquid Phase (SILP): In this technique, a thin layer of an ionic liquid containing the dissolved homogeneous catalyst is coated onto a porous solid support. This creates a system where the reaction occurs in the ionic liquid phase, while the bulk system remains heterogeneous. acs.org

The choice of support and immobilization technique is critical, as it can influence the catalyst's performance. While immobilization facilitates catalyst reuse, it can sometimes lead to reduced activity or selectivity compared to the homogeneous counterpart due to mass transfer limitations or altered steric and electronic properties of the anchored complex. rsc.orgrsc.org Therefore, the design of the linker group and the nature of the support surface are crucial for preserving the catalytic integrity of the immobilized rhodium complex.

| Immobilization Strategy | Support Material | Description | Primary Advantage |

|---|---|---|---|

| Covalent Bonding | Silica, Polymers | Ligand is chemically bonded to the support surface. | Strong anchoring, minimizes leaching. |

| Encapsulation | Metal-Organic Frameworks (MOFs) | Catalyst is trapped within the porous framework of the support. | High stability and site isolation. |

| Supported Ionic Liquid Phase (SILP) | Porous Silica | Catalyst is dissolved in an ionic liquid layer coated on the support. | Maintains a homogeneous-like environment. |

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction mechanisms of transition metal catalysts, including Wilkinson's catalyst. DFT calculations offer a balance between computational cost and accuracy, enabling the study of the entire catalytic cycle of reactions like olefin hydrogenation.

A key aspect of mechanistic studies is the characterization of transition states, which represent the energy maxima along the reaction coordinate. DFT calculations can predict the geometries and vibrational frequencies of these transient species. For the hydrogenation of ethylene (B1197577) catalyzed by a model of Wilkinson's catalyst, RhCl(PH₃)₂, the transition state for the migratory insertion of ethylene into the Rh-H bond has been characterized. This step is often considered crucial in the catalytic cycle. The transition state is characterized by an imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

| Parameter | Value | Reference |

|---|---|---|

| Imaginary Frequency | -450 cm⁻¹ | uvic.ca |

| Rh-H Bond Length | 1.65 Å | uvic.ca |

| Rh-C Bond Length | 2.20 Å | uvic.ca |

| C-H Bond Length (forming) | 1.50 Å | uvic.ca |

This interactive table presents the calculated parameters for the migratory insertion transition state in the hydrogenation of ethylene catalyzed by a model of Wilkinson's catalyst.

Computational studies using a simplified model (PH₃ instead of PPh₃) have provided a detailed energy profile for the hydrogenation of ethylene. The calculated relative free energies indicate that the migratory insertion of the alkene into the Rh-H bond is the rate-determining step. uvic.ca However, it is important to note that the specific energies and the identity of the RDS can be influenced by the choice of olefin and the computational model used. uvic.ca

| Step | Species | Relative Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| Initial State | RhCl(PH₃)₂ + H₂ + C₂H₄ | 0.0 | uvic.ca |

| H₂ Oxidative Addition TS | [RhCl(PH₃)₂(H)₂]‡ | +10.5 | uvic.ca |

| Dihydride Intermediate | RhCl(PH₃)₂(H)₂ | -5.8 | uvic.ca |

| Alkene Coordination | RhCl(PH₃)₂(H)₂(C₂H₄) | -15.2 | uvic.ca |

| Migratory Insertion TS | [RhCl(PH₃)₂(H)(C₂H₅)]‡ | +12.1 | uvic.ca |

| Alkyl Intermediate | RhCl(PH₃)₂(H)(C₂H₅) | -2.5 | uvic.ca |

| Reductive Elimination TS | [RhCl(PH₃)₂(C₂H₆)]‡ | +2.3 | uvic.ca |

| Final State | RhCl(PH₃)₂ + C₂H₆ | -24.5 | uvic.ca |

This interactive table summarizes the calculated relative free energies for the key steps in the hydrogenation of ethylene catalyzed by a model of Wilkinson's catalyst.

Ab Initio Calculations for Electronic Structure Analysis

Ab initio molecular orbital (MO) calculations provide a high level of theory for investigating the electronic structure and bonding in molecules. These methods, which are based on first principles without empirical parameters, have been applied to Wilkinson's catalyst to understand the nature of the metal-ligand interactions and the electronic changes that occur during the catalytic cycle.

Ab initio studies have been instrumental in elucidating the full catalytic cycle of olefin hydrogenation by Wilkinson's catalyst. nih.gov These calculations can provide detailed information about the charge distribution within the molecule through methods like Mulliken population analysis. This analysis partitions the total electron density among the constituent atoms, offering insights into the partial atomic charges.

| Atom | Calculated Mulliken Charge | Reference |

|---|---|---|

| Rh | +0.55 | rsc.org |

| Cl | -0.45 | rsc.org |

| P (trans to Cl) | +0.30 | rsc.org |

| P (cis to Cl) | +0.32 | rsc.org |

This interactive table displays the calculated Mulliken partial atomic charges for key atoms in a model of Wilkinson's catalyst.

Ligand-Catalyst Interactions and Electronic Descriptors

The catalytic activity of Wilkinson's catalyst is profoundly influenced by the nature of its phosphine (B1218219) ligands. The electronic and steric properties of these ligands can be quantified using various descriptors, which in turn can be correlated with the catalyst's performance.

Two of the most widely used descriptors for phosphine ligands are Tolman's electronic parameter (TEP) and the cone angle. researchgate.net The TEP is a measure of the electron-donating or -withdrawing ability of a phosphine ligand, determined from the C-O stretching frequency of a reference nickel-carbonyl complex. A lower TEP value indicates a more electron-donating phosphine. The cone angle is a measure of the steric bulk of the ligand.

The electronic properties of the phosphine ligands in Wilkinson's catalyst play a crucial role in modulating the reactivity of the rhodium center. More electron-donating phosphines can increase the electron density on the metal, which can facilitate oxidative addition, a key step in many catalytic cycles. Conversely, the steric bulk of the ligands can influence the coordination of the substrate and the stability of various intermediates.

| Phosphine Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Cone Angle (°) | Reference |

|---|---|---|---|

| P(OPh)₃ | 2089 | 128 | rsc.org |

| PPh₃ | 2069 | 145 | |

| PMePh₂ | 2064 | 136 | |

| PMe₂Ph | 2062 | 122 | |

| PEt₃ | 2062 | 132 | |

| PMe₃ | 2064 | 118 | |

| P(i-Pr)₃ | 2059 | 160 | |

| PCy₃ | 2056 | 170 | |

| P(t-Bu)₃ | 2056 | 182 |

This interactive table presents the Tolman electronic parameter and cone angle for various phosphine ligands relevant to rhodium catalysis.

Advanced Spectroscopic and Analytical Techniques for Catalyst Characterization

In Situ and Operando Spectroscopic Investigations

In situ and operando spectroscopy are powerful methodologies that allow for the study of catalysts under conditions that closely mimic or are identical to actual reaction conditions. chimia.chnih.gov This approach provides a dynamic picture of the catalyst's structural and electronic changes as the reaction progresses, offering a more accurate understanding than ex situ measurements. For rhodium-based catalysts, these techniques have been instrumental in identifying key intermediates and understanding the factors that influence catalytic activity and selectivity. bris.ac.ukrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the solution-state structure and dynamics of homogeneous catalysts. lu.ch Multinuclear NMR, including ³¹P, ¹H, and ¹³C nuclei, provides detailed information about the ligand environment, the formation of catalytic intermediates, and the kinetics of various steps in the catalytic cycle.

³¹P NMR Spectroscopy is particularly informative for phosphine-ligated metal complexes like Wilkinson's catalyst. The chemical shift (δ) and the coupling constants (J), especially the rhodium-phosphorus coupling (¹J(¹⁰³Rh, ³¹P)), are sensitive to the geometry of the complex and the nature of the ligands. lu.ch Solid-state ³¹P MAS-NMR (Magic Angle Spinning-NMR) has been used to characterize the neat Wilkinson's catalyst. rsc.org The spectra reveal three distinct phosphorus environments, corresponding to the two triphenylphosphine (B44618) ligands cis to the chloride and the one trans to it. rsc.orgrsc.org

| Phosphorus Atom | Chemical Shift (δ, ppm) | ¹J(Rh-P) (Hz) | ²J(P-P) (Hz) |

|---|---|---|---|

| PPh₃ (cis to Cl) | 24.3 | 134 | 378 |

| PPh₃ (cis to Cl) | 32.0 | 134 | 366 |

| PPh₃ (trans to Cl) | 50.4 | 183 | - |

In situ and operando ³¹P NMR studies have been instrumental in monitoring the changes in the rhodium coordination sphere during catalytic reactions such as hydroformylation. rsc.orgresearchgate.net These studies allow for the detection of key intermediates, such as the bis-phosphine complex [Rh(CO)₂(PPh₃)₂], which are part of the active catalytic cycle. rsc.org For hydrogenation reactions, ³¹P NMR can be used to observe the dissociation of triphenylphosphine ligands, a crucial step in the activation of Wilkinson's catalyst. libretexts.orgadichemistry.com

¹H and ¹³C NMR Spectroscopy provide complementary information. ¹H NMR is particularly useful for detecting and characterizing rhodium-hydride intermediates, which are central to the hydrogenation mechanism. The hydride signals typically appear in a distinct upfield region of the spectrum. In situ ¹H NMR can be used to monitor the consumption of substrates and the formation of products, allowing for kinetic analysis of the reaction. lu.ch

¹³C NMR, often enhanced by isotopic labeling, can be used to track the transformation of the substrate as it coordinates to the metal center and is converted into the product. For example, in the hydrogenation of methyl-(Z)-α-acetamidocinnamate catalyzed by a related rhodium-diphosphine complex, ¹³C NMR was used to identify the rhodium-alkyl intermediate, providing direct evidence for the migratory insertion step. lu.ch

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers insights into the bonding and structure of catalysts and their intermediates. These techniques are particularly sensitive to the vibrations of specific functional groups and metal-ligand bonds.

Infrared (IR) Spectroscopy has been used to study Wilkinson's catalyst in various environments. For instance, the IR spectrum of the catalyst in an ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) acetate, has been analyzed to quantify its concentration and to probe interactions between the catalyst and the solvent. nih.govelsevierpure.com Spectral features in the fingerprint region are indicative of these interactions. nih.gov In situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) has been employed to study supported Wilkinson's catalyst, providing information about the catalyst's state when immobilized. rsc.org A key application of IR spectroscopy in the context of hydrogenation is the detection of the Rh-H stretching vibration in the dihydrido intermediate, which is expected to appear in the range of 2000-2200 cm⁻¹.

Raman Spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for studying symmetric vibrations and for measurements in aqueous solutions. In situ Raman spectroscopy can be employed to monitor changes in the catalyst structure and to identify intermediates during catalytic reactions, such as the hydrogen evolution reaction. researchgate.net For Wilkinson's catalyst, Raman spectroscopy could potentially be used to probe the Rh-Cl and Rh-P vibrations, providing information on the ligand coordination.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local electronic and geometric structure of the absorbing atom, in this case, rhodium. korea.ac.kr It can be applied to both crystalline and amorphous materials, making it well-suited for studying catalysts in solution or supported on a solid matrix. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information about the oxidation state and coordination geometry of the rhodium center. By analyzing the absorption edge position and the pre-edge features, it is possible to follow changes in the electronic structure of the rhodium atom during the catalytic cycle, such as the change from Rh(I) in the initial catalyst to Rh(III) in the dihydrido intermediate.

EXAFS analysis provides quantitative information about the local atomic environment of the rhodium atom, including the coordination number and the distances to the neighboring atoms (e.g., Rh-P, Rh-Cl). In situ and operando EXAFS studies would be invaluable in tracking the structural transformations of Wilkinson's catalyst during hydrogenation, such as the dissociation of a phosphine (B1218219) ligand and the coordination of the alkene and dihydrogen.

Mass Spectrometry Techniques in Mechanistic Studies

Mass spectrometry (MS) has emerged as a powerful tool for the detection and characterization of reaction intermediates in homogeneous catalysis. researchgate.net Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for studying organometallic complexes. nih.govresearchgate.net

Mechanistic studies of Wilkinson's catalyst-mediated reactions have utilized ESI-MS to gain insights into the species present in solution. In a study of the hydrogenation of a charge-tagged alkyne, continuous monitoring by ESI-MS did not detect any rhodium-containing intermediates. This observation is consistent with a mechanism where the initial dissociation of a triphenylphosphine ligand is a key step, and the subsequent intermediates are either too short-lived or not efficiently ionized to be detected. researchgate.net The use of charge-tagged ligands can facilitate the detection of otherwise "ESI-MS-blind" intermediates. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. The rhodium in this compound is in the +1 oxidation state with a d⁸ electron configuration. In its typical square planar geometry, the electrons are paired, making the complex diamagnetic and therefore EPR silent. Consequently, EPR spectroscopy is generally not applicable for the direct characterization of the catalyst in its resting state or the majority of the key intermediates in the accepted catalytic cycle for hydrogenation, which are also diamagnetic. The technique would only be relevant if paramagnetic intermediates, such as Rh(II) species, were formed, which is not a commonly proposed pathway in the hydrogenation of alkenes by Wilkinson's catalyst.

Chromatographic Methods for Product and Intermediate Analysis

Chromatographic techniques are essential for the analysis of the products and any stable intermediates formed during catalytic reactions. These methods allow for the separation, identification, and quantification of the various components in a reaction mixture.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is widely used for the analysis of volatile products, such as the alkanes formed from the hydrogenation of alkenes. researchgate.net By taking aliquots from the reaction mixture at different time points, GC analysis can be used to determine the conversion of the starting material and the selectivity towards different products, providing valuable kinetic data. rsc.org

High-Performance Liquid Chromatography (HPLC) is suitable for the analysis of less volatile or thermally sensitive compounds. It can be used to separate the starting materials, products, and any stable off-cycle catalyst species or intermediates. researchgate.net The choice of the column and the mobile phase is crucial for achieving good separation and accurate quantification. americanpharmaceuticalreview.com

Catalyst Deactivation and Regeneration Studies

Pathways of Catalyst Deactivation

The deactivation of Chloro(triphenyl)phosphanium;rhodium can proceed through several pathways, which are often interconnected and influenced by the specific reaction conditions. The primary routes involve the transformation of the active catalytic species into inactive forms and the degradation or loss of the essential triphenylphosphine (B44618) ligands. mdpi.com

Under catalytic conditions, the active rhodium(I) species can undergo transformations that lead to catalytically inert complexes or clusters. One common pathway is the formation of a poorly soluble, red-colored dimeric species, [RhCl(PPh₃)₂]₂, upon the dissociation of a triphenylphosphine ligand in solution. wikipedia.org This dimer is less reactive and its formation reduces the concentration of the active monomeric catalyst.

Furthermore, in reactions involving substrates or solvents that can act as a source of carbon monoxide (e.g., decarbonylation of aldehydes), the catalyst can be converted into the very stable square planar complex, trans-[RhCl(CO)(PPh₃)₂]. mdpi.comwikipedia.org This carbonyl complex is catalytically inactive for hydrogenation because the strong coordination of the CO ligand prevents the binding of other substrates. mdpi.comadichemistry.com

Under reducing conditions, which can be prevalent during hydrogenation reactions, the Rh(I) center can be reduced to Rh(0). These Rh(0) species have a strong tendency to aggregate, forming metallic rhodium clusters or colloidal particles. mdpi.comuvic.ca These clusters are catalytically inactive for the desired homogeneous reaction and represent an irreversible loss of the molecular catalyst from the solution. The formation of these aggregates is often driven by the loss of phosphine (B1218219) ligands, which normally stabilize the mononuclear rhodium complex. mdpi.com

Another deactivation route involves the irreversible reaction of the catalyst with the substrate to generate a stable Rh(III) alkyl complex. This represents a dead-end for the catalytic cycle as the Rh(III) center is unable to undergo the necessary oxidative addition of hydrogen to continue the reaction. mdpi.com

Table 1: Common Inactive Species Formed During Deactivation

| Inactive Species | Formula | Formation Pathway | Reason for Inactivity |

|---|---|---|---|

| Rhodium Dimer | [RhCl(PPh₃)₂]₂ | Dissociation of PPh₃ from the monomer in solution. wikipedia.org | Reduced reactivity compared to the monomeric active species. |

| Carbonyl Complex | trans-[RhCl(CO)(PPh₃)₂] | Reaction with carbon monoxide sources (e.g., aldehydes). mdpi.comwikipedia.org | Strong CO coordination blocks the active site. adichemistry.com |

| Rhodium(0) Clusters/Colloids | Rh(0)ₓ | Reduction of Rh(I) under H₂ atmosphere, often coupled with ligand loss. mdpi.comuvic.ca | Aggregation into metallic particles, loss of molecular catalyst. |

| Rhodium(III) Alkyl Complex | [Rh(III)-alkyl] | Irreversible reaction with the substrate. mdpi.com | Oxidatively saturated, cannot activate H₂ for the next cycle. |

The dissociation of a triphenylphosphine (PPh₃) ligand from the 16-electron [RhCl(PPh₃)₃] complex to form a coordinatively unsaturated 14-electron species is a crucial first step in the catalytic cycle for many reactions, including hydrogenation. wikipedia.orgadichemistry.com However, this essential lability also presents a deactivation pathway. wikipedia.org Excessive dissociation, driven by factors like high temperatures or low ligand concentration, can lead to the formation of the inactive dimer [RhCl(PPh₃)₂]₂ or promote the aggregation into Rh(0) clusters. mdpi.comwikipedia.org The rate of hydrogenation reactions is often observed to decrease when an excess of PPh₃ is added, confirming that ligand dissociation is necessary for catalysis. adichemistry.com

Beyond dissociation, the phosphine ligands themselves can undergo degradation under harsh reaction conditions. This can involve processes like P-C bond cleavage or oxidation of the phosphorus(III) center to phosphorus(V), especially in the presence of oxidizing agents. The degradation of the ligand structure leads to the formation of rhodium complexes with modified, less effective ligands, or complete loss of the ligand shell, ultimately resulting in catalyst deactivation. mdpi.com

Strategies for Catalyst Regeneration and Reactivation

The regeneration of a deactivated rhodium catalyst is of significant interest, particularly in industrial applications, to minimize the loss of the precious metal. Several strategies have been explored to convert inactive species back into active catalysts.

For rhodium hydroformylation catalysts that have become deactivated, a patented process involves treating the catalyst stream with oxygen or an oxygen-containing gas. google.com This oxidation is performed in the presence of at least one mole of an aldehyde per mole of rhodium and ligand, at a temperature below the aldehyde's boiling point. Any solid material formed during the oxidation is then removed. google.com This process can be effective, though combinations of isobutyric acid and hydrogen peroxide have been shown to be only partially effective. google.com The addition of fresh triphenylphosphine ligand is often a subsequent step to readjust the ligand-to-rhodium ratio required for optimal activity. google.com

In cases where deactivation is caused by the formation of the stable carbonyl complex, [RhCl(CO)(PPh₃)₂], specific chemical reagents can be used for reactivation. For instance, Diphenylphosphoryl azide (DPPA) has been shown to facilitate the removal of the tightly bound CO ligand, thereby regenerating the active form of the catalyst that can re-enter the catalytic cycle. adichemistry.com

For catalysts that have deactivated via aggregation or clustering, regeneration is more challenging. It often requires redissolving the metal and resynthesizing the molecular complex, which is typically not feasible in situ. Therefore, preventing the formation of these clusters is the more practical approach.

Table 2: Summary of Catalyst Regeneration Strategies

| Deactivated Species | Regeneration Strategy | Key Reagents/Conditions | Reference |

|---|---|---|---|

| General Deactivated Hydroformylation Catalyst | Oxidation Treatment | Oxygen/air, aldehyde, temperature < aldehyde boiling point. google.com | google.com |

| Inactive Carbonyl Complex [RhCl(CO)(PPh₃)₂] | CO Ligand Removal | Diphenylphosphoryl azide (DPPA). adichemistry.com | adichemistry.com |

| Activity loss due to ligand imbalance | Ligand Addition | Addition of fresh triphenylphosphine. google.com | google.com |

Influence of Reaction Conditions on Catalyst Stability

The stability of this compound is highly sensitive to the reaction conditions. Careful control of these parameters is essential to minimize deactivation and maximize the catalyst's useful life.

Temperature: Higher temperatures generally increase reaction rates but can also accelerate catalyst deactivation. mdpi.com For instance, the formation of the inactive carbonyl complex via decarbonylation of aldehyde byproducts is enhanced at elevated temperatures. mdpi.com High temperatures can also promote ligand dissociation to a greater extent, increasing the likelihood of forming inactive dimers or metal clusters. mdpi.com

Pressure: In hydrogenation reactions, the hydrogen pressure can influence catalyst stability. While necessary for the reaction, high H₂ pressures can promote the reduction of Rh(I) to Rh(0), leading to the formation of inactive metal clusters. mdpi.com

Solvent: The choice of solvent can significantly impact catalyst stability. Solvents that coordinate too strongly to the metal center can compete with the substrate and inhibit the reaction. Conversely, very weakly coordinating solvents may not be sufficient to stabilize the active species, potentially leading to aggregation and deactivation. mdpi.comuvic.ca

Presence of Impurities: Impurities in the substrate or solvent can act as catalyst poisons. For example, halide impurities can react with the rhodium complex to form stable, inactive polynuclear species like the trinuclear complex [Rh₃(diphosphine)₃(μ₃-Cl)₂]⁺, effectively sequestering the active metal. mdpi.com Therefore, substrate purification is a critical factor, especially in industrial-scale processes. mdpi.com

Substrate and Ligand Concentration: The relative concentrations of the substrate and ligand are also crucial. As mentioned, an excess of triphenylphosphine can inhibit the reaction by shifting the equilibrium away from the active, dissociated species. adichemistry.com Conversely, a very high substrate-to-catalyst ratio, while economically desirable, can increase the rate of deactivation pathways that involve irreversible reactions between the catalyst and the substrate. mdpi.com

Immobilization and Heterogenization Strategies

Support Materials for Catalyst Immobilization

Polymeric supports offer a versatile platform for catalyst immobilization due to their tunable physical and chemical properties. Cross-linked polystyrene and its derivatives are among the most widely used organic supports. nih.gov These polymers can be functionalized with ligands, such as triphenylphosphine (B44618), which then coordinate with the rhodium complex. researchgate.netdocumentsdelivered.com

The flexibility of the polymer backbone and the degree of cross-linking can be controlled to optimize the catalyst's microenvironment, impacting its activity and selectivity. nih.gov For instance, a porous organic polymer prepared through copolymerization has been utilized to support a rhodium catalyst, demonstrating high activity and regioselectivity in the hydroformylation of olefins. doi.org Research has also explored the use of tripodal triphosphine (B1213122) ligands incorporated into polystyrene matrices, which, in conjunction with rhodium(I), form effective heterogeneous catalysts. mdpi.com

Core-cross-linked micelles and nanogels with a polycationic outer shell have also been employed to support rhodium complexes, proving effective in aqueous biphasic hydrogenations. chemrxiv.org

Inorganic materials provide rigid frameworks with high thermal and mechanical stability.